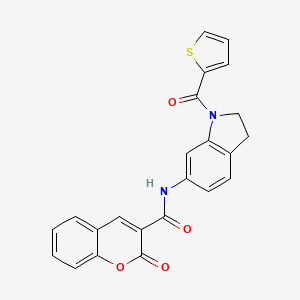

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide

Description

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound combining a chromene carboxamide core with a thiophene-carbonyl-substituted indoline moiety. This compound’s structural design reflects a strategy to merge pharmacophores from distinct bioactive classes (chromenes, thiophenes, and indoles) to optimize therapeutic efficacy or selectivity.

Properties

IUPAC Name |

2-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4S/c26-21(17-12-15-4-1-2-5-19(15)29-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-30-20/h1-8,11-13H,9-10H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCBXVSSJUBKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the chromene core, followed by the introduction of the indolinyl and thiophene groups through a series of coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized chromene derivative, while reduction could produce a more saturated compound with different reactivity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects , which include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, potentially leading to treatments for conditions like arthritis or asthma.

Biological Research

In biological studies, this compound serves as a valuable tool for:

- Target Identification : Researchers utilize it to explore interactions with specific proteins or enzymes, aiding in the identification of new drug targets.

- Pathway Analysis : Its effects on cellular signaling pathways are studied to understand better disease mechanisms and therapeutic interventions.

Material Science

Beyond biological applications, this compound is also explored in material science for:

- Organic Photovoltaics : Due to its unique electronic properties, it is investigated as a potential component in organic solar cells, contributing to energy conversion efficiency.

- Fluorescent Materials : Its structural features allow for applications in developing fluorescent probes for imaging techniques in biological research.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiophene group enhanced its activity, suggesting a structure-activity relationship that could guide future drug development .

Mechanism of Action

The mechanism by which 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues of Chromene Carboxamides

Chromene carboxamides are widely studied for their biological activities. A closely related compound, 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) , shares the chromene carboxamide backbone but differs in its substituent group (sulfamoylphenyl vs. thiophene-indoline). Key distinctions include:

The sulfamoylphenyl group in Compound 12 introduces sulfonamide functionality, associated with antimicrobial activity, whereas the thiophene-indoline substituent in the target compound may favor interactions with hydrophobic enzyme pockets or neurotransmitter receptors .

Thiophene-Carbonyl Hybrid Derivatives

Thiophene-carbonyl hybrids are recurrent in bioactive molecules. For example, ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (4) shares the thiophene-carbonyl motif but employs a pyrazolone core instead of chromene. Key comparisons:

Compound 4’s pyrazolone core is associated with monoamine oxidase (MAO) inhibition, a mechanism for antidepressant activity, while the chromene core in the target compound may modulate different pathways, such as COX-2 inhibition .

Indoline-Based Hybrids

Indoline derivatives are explored for CNS and anticancer applications. The thiophene-carbonyl substitution at the indoline N1 position in the target compound contrasts with simpler indoline-carboxamide analogs. For instance:

| Parameter | Target Compound | Simple Indoline Carboxamide |

|---|---|---|

| Substituent | 1-(Thiophene-2-carbonyl)indolin-6-yl | Unsubstituted or alkyl/aryl-substituted indoline |

| Bioactivity | Potential kinase inhibition (thiophene enhances lipophilicity) | Anticancer (tubulin binding) or serotonin receptor modulation |

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s synthesis would require sequential condensation of thiophene-2-carboxylic acid with indoline, followed by coupling to the chromene carboxamide core. This contrasts with Compound 12’s simpler one-step synthesis .

- Structure-Activity Relationships (SAR) :

- Thiophene substitution may improve metabolic stability compared to phenyl groups.

- The indolin-6-yl group could confer selectivity toward kinases (e.g., Aurora kinases) due to its planar aromaticity.

- Hypothetical Targets : Based on structural analogs, plausible targets include COX-2 (chromene core), MAO (thiophene-carbonyl), or tyrosine kinases (indoline-thiophene hybrid).

Biological Activity

The compound 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.5 g/mol . The structure comprises a chromene core fused with an indole moiety and a thiophene ring, contributing to its unique pharmacological profile .

| Property | Value |

|---|---|

| Molecular Formula | C23H16N2O4S |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 1021207-09-9 |

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the chromene structure via cyclization.

- Introduction of the thiophene moiety through acylation.

- Finalization with amide bond formation .

Anticancer Properties

Research indicates that 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide exhibits significant anticancer activity against various cell lines. For instance:

- In vitro studies have shown micromolar activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

The compound appears to exert its anticancer effects through:

- Inhibition of key enzymes involved in cell proliferation.

- Modulation of apoptotic pathways, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Additionally, the compound displays antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.22 µg/mL .

Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against multiple cancer types. It demonstrated a reduction in cell viability at concentrations ranging from 10 µM to 50 µM across different cell lines, suggesting a dose-dependent response.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of related derivatives. The results showed that compounds with similar structural features exhibited potent antibacterial effects, with some derivatives significantly inhibiting biofilm formation .

Q & A

Q. What are the recommended synthetic routes for preparing 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions:

Thiophene-2-carbonyl chloride coupling : React thiophene-2-carbonyl chloride with 6-aminoindoline under reflux in acetonitrile to form the indoline-thiophene intermediate. Optimize stoichiometry (1:1 molar ratio) and reflux time (1–3 hours) to minimize byproducts .

Chromene carboxamide formation : Couple the intermediate with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Purification : Use flash column chromatography (silica gel, gradient elution) followed by recrystallization in acetone to obtain high-purity crystals for structural validation .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | Thiophene-2-carbonyl chloride, acetonitrile, reflux (1–3 h) | 65–75% | ¹H-NMR, FT-IR |

| 2 | EDC/HOBt, DMF, RT (24 h) | 50–60% | LC-MS, UV-Vis |

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C-NMR : Assign peaks for the thiophene (δ 7.2–7.8 ppm), indoline NH (δ 9.1 ppm), and chromene carbonyl (δ 165–170 ppm). Compare with DFT-calculated spectra to resolve ambiguities .

- X-ray diffraction : Grow single crystals via slow evaporation (acetone/ethanol). Analyze crystal packing and hydrogen-bonding networks (e.g., C–H···O/S interactions) to confirm stereochemistry .

- Elemental analysis : Validate C, H, N, S content within ±0.3% error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Methodological Answer: SAR strategies include:

Substituent variation : Replace the thiophene ring with furan or pyridine analogs to assess electronic effects on target binding. Synthesize derivatives via Suzuki-Miyaura coupling and test inhibitory potency (e.g., IC₅₀ against nNOS using fluorometric assays) .

Bioisosteric replacement : Substitute the chromene carbonyl with sulfonamide or urea groups to enhance solubility. Evaluate pharmacokinetics (e.g., logP, plasma stability) .

Conformational analysis : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to correlate substituent orientation with enzyme inhibition (e.g., neuronal nitric oxide synthase) .

Q. How can contradictory data on the compound’s cytotoxicity and therapeutic efficacy be resolved?

Methodological Answer: Address discrepancies via:

Dose-response profiling : Test cytotoxicity (MTT assay) and therapeutic activity (e.g., antimicrobial synergy) across concentrations (1–100 µM). Use isobologram analysis to identify synergistic/antagonistic effects .

Mechanistic studies : Conduct transcriptomics (RNA-seq) to identify off-target pathways contributing to toxicity. Compare with known pleiotropic effects of coumarin derivatives .

Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to reduce systemic exposure while maintaining efficacy .

Q. What advanced computational methods validate experimental findings for this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to predict reactive sites for electrophilic attack .

- Pharmacophore modeling : Use Schrödinger Suite to identify critical binding features (e.g., hydrogen bond acceptors near the chromene carbonyl) .

- ADMET prediction : Utilize SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .

Q. Key Resources for Researchers

- Structural databases : CCDC (Reference: 1983315) for crystallographic data .

- Spectral libraries : PubChem (CID: B2838348) for NMR/IR reference spectra .

- Biological assays : Protocols from J. Med. Chem. for nNOS inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.